1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride chemical structure and properties
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride chemical structure and properties
An In-Depth Technical Guide to 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications
Introduction
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a pyrazole core, a nitro group, and a reactive sulfonyl chloride moiety, makes it a versatile building block for synthesizing a diverse range of complex molecules. The pyrazole ring is a common scaffold in pharmaceuticals, known for a wide array of biological activities. The addition of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's chemical properties and biological interactions.[1] The sulfonyl chloride functional group serves as a key reactive handle, primarily for the formation of sulfonamides, a class of compounds with well-established therapeutic importance.[2]
This guide provides a comprehensive overview of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride, including its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, its expected chemical reactivity, and potential applications in the field of drug discovery. As this appears to be a novel or not widely documented compound, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded resource for laboratory professionals.
Chemical Structure and Properties
The chemical structure of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is characterized by a five-membered pyrazole ring N-methylated at position 1. A nitro group is substituted at position 3, and a sulfonyl chloride group is at position 4.
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Molecular Formula: C₄H₄ClN₃O₄S[3]
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InChI: InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3[3]
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SMILES: CN1C=C(C(=N1)[O-])S(=O)(=O)Cl[3]
| Property | Predicted Value | Justification / Source |
| Molecular Weight | 225.61 g/mol | Calculated from the molecular formula. The non-nitrated analog is 180.61 g/mol .[4] |
| Physical Form | White to pale yellow solid | Based on the solid form of the analog 1-methyl-1H-pyrazole-4-sulfonyl chloride and other related pyrazole sulfonyl chlorides.[5] |
| Melting Point | > 60 °C (Decomposition may occur) | Expected to be higher than related, non-nitrated pyrazole sulfonyl chlorides due to the polar nitro group increasing intermolecular forces. General sulfonyl chlorides can be heat-sensitive. |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., THF, acetonitrile). Insoluble in water (reacts). | General solubility for sulfonyl chlorides. The compound is expected to react with protic solvents like water and alcohols.[5] |
| Stability | Moisture-sensitive; reacts with water. Potentially thermally unstable due to the nitro group. | Sulfonyl chlorides are inherently reactive towards water.[5] Nitro-containing compounds can be energetic and require careful handling.[1] |
| CAS Number | Not assigned. The sulfonamide derivative has CAS 1181457-77-1.[6] | A search of chemical databases did not yield a specific CAS number for the sulfonyl chloride. The existence of the sulfonamide implies the existence of the sulfonyl chloride precursor. |
Proposed Synthesis Pathway
The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride can be logically approached via a two-step sequence starting from the commercially available 1-methylpyrazole. The strategy involves the initial nitration of the pyrazole ring, followed by chlorosulfonation at the 4-position.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Nitration of 1-Methylpyrazole
The first step is the regioselective nitration of 1-methylpyrazole to yield 1-methyl-3-nitro-1H-pyrazole. The pyrazole ring is susceptible to electrophilic substitution.[1] Using a potent nitrating agent is necessary to achieve this transformation. A reported method for this conversion involves the use of concentrated nitric acid in trifluoroacetic anhydride, which has been shown to produce the desired 3-nitro isomer.[1]
Step 2: Chlorosulfonation of 1-Methyl-3-nitro-1H-pyrazole
The second step involves the electrophilic chlorosulfonation of the 1-methyl-3-nitro-1H-pyrazole intermediate. The 4-position of the pyrazole ring is activated for electrophilic attack. The presence of the nitro group at the 3-position is deactivating, but the reaction is expected to proceed at the C4 position. Chlorosulfonic acid is a standard and effective reagent for this transformation on pyrazole systems.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on related literature. It should be performed by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of 1-Methyl-3-nitro-1H-pyrazole
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To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add trifluoroacetic anhydride (TFAA).
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Slowly add 1-methylpyrazole to the cooled TFAA with continuous stirring.
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After the addition is complete, slowly add concentrated nitric acid dropwise, ensuring the temperature remains at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.[1]
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Carefully quench the reaction by pouring it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until pH 7 is reached.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-nitro-1H-pyrazole.
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Purify the product by column chromatography or recrystallization as needed.
Step 2: Synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride
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In a fume hood, add chlorosulfonic acid to a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).
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Cool the chlorosulfonic acid to 0 °C in an ice bath.
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Dissolve the 1-methyl-3-nitro-1H-pyrazole from Step 1 in a minimal amount of a suitable solvent (e.g., chloroform) and add it to the dropping funnel.
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Add the pyrazole solution dropwise to the cold, stirring chlorosulfonic acid. An exothermic reaction will occur with the evolution of HCl gas.
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After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for several hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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Dry the product under vacuum to yield 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride. The product may be used in the next step without further purification.
Chemical Reactivity and Applications
The primary utility of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride in drug discovery and organic synthesis stems from the reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily reacting with a wide range of nucleophiles.
Reaction with Nucleophiles: Synthesis of Sulfonamides
The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
This reactivity is crucial as the pyrazole-sulfonamide scaffold is found in molecules with significant biological activity, including antiproliferative effects.[2] The ability to easily couple this pyrazole core with a diverse library of amines makes it a valuable tool for generating compound libraries for high-throughput screening.
Potential Applications in Drug Discovery
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Anticancer Agents: Sulfonamide derivatives of pyrazoles have been investigated for their antiproliferative activity against various cancer cell lines.[2] The title compound provides a direct route to novel analogs for this purpose.
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Fungicides: Many commercial fungicides are based on pyrazole carboxamides.[7] The bioisosteric replacement of a carboxamide with a sulfonamide is a common strategy in medicinal chemistry, suggesting potential applications in agrochemicals.
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Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in many enzyme inhibitors, such as carbonic anhydrase inhibitors and protease inhibitors. The unique electronic properties imparted by the nitropyrazole ring could lead to the discovery of novel and selective inhibitors.
Safety and Handling
As a laboratory chemical with limited published safety data, 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride should be handled with extreme care. The following precautions are based on the known hazards of related compounds.
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Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[5]
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Reactivity with Water: This compound will react with water, potentially violently, to release corrosive hydrochloric acid gas. All handling should be done under anhydrous conditions.
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Inhalation: Avoid inhaling dust or vapors. Handling should be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride represents a promising, albeit under-documented, chemical entity for synthetic and medicinal chemistry. Its proposed synthesis is feasible based on established methodologies for pyrazole modification. The compound's true value lies in its potential as a versatile intermediate for creating libraries of novel pyrazole-4-sulfonamides. These derivatives are strong candidates for screening in various drug discovery programs, particularly in oncology and infectious diseases. Researchers working with this compound should proceed with a thorough understanding of its predicted reactivity and adhere to strict safety protocols due to the hazardous nature of the sulfonyl chloride and nitro functional groups.
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